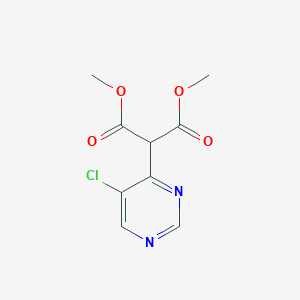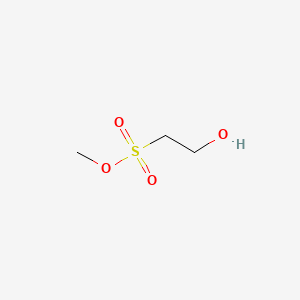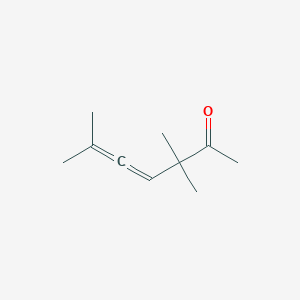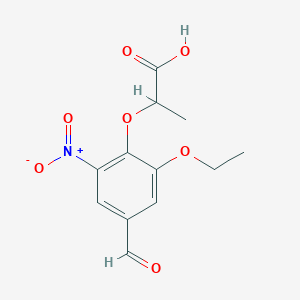
2-Ethenyl-1,4-dioxane
Vue d'ensemble
Description
2-Ethenyl-1,4-dioxane is an organic compound that belongs to the class of dioxanes. It is a heterocyclic diether with the molecular formula C6H10O2. This compound is characterized by a six-membered ring containing two oxygen atoms and an ethenyl group attached to one of the carbon atoms. It is a colorless liquid with a faint, sweet odor similar to that of diethyl ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethenyl-1,4-dioxane can be synthesized through various methods. One common method involves the reaction of ethylene glycol with 1,2-dibromoethane in the presence of a base, which leads to the formation of 1,4-dioxane. The ethenyl group can then be introduced through a subsequent reaction with acetylene under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the dehydration of diethylene glycol, which is obtained from the hydrolysis of ethylene oxide. This process is catalyzed by acids and conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides, which are often unstable and highly explosive.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroperoxy-1,4-dioxane and subsequent decomposition to dioxanone and water.
Reduction: Formation of 2-ethyl-1,4-dioxane.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Ethenyl-1,4-dioxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,4-dioxane involves its interaction with various molecular targets and pathways. It can form complexes with metal ions, which can catalyze certain reactions. Additionally, its ability to form peroxides upon oxidation can lead to oxidative stress and damage to cellular components . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A close relative of 2-Ethenyl-1,4-dioxane, differing only by the absence of the ethenyl group.
Diethylene glycol: Another related compound, used primarily as a solvent and in the production of other chemicals.
Ethylene oxide: A precursor in the synthesis of 1,4-dioxane and its derivatives.
Uniqueness
This functional group allows for additional chemical modifications and reactions that are not possible with 1,4-dioxane alone .
Propriétés
IUPAC Name |
2-ethenyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6-5-7-3-4-8-6/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCCNRRUTSLHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553654 | |
| Record name | 2-Ethenyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-08-5 | |
| Record name | 2-Ethenyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3057459.png)













